(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid
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Overview
Description
(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a formyl group at the third position and a methoxy group at the fifth position of the indole ring, along with an acetic acid moiety attached to the nitrogen atom.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to various downstream effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Formylation: The formyl group is introduced at the third position of the indole ring using a Vilsmeier-Haack reaction, which involves the reaction of 5-methoxyindole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acetic Acid Introduction: The acetic acid moiety is then introduced by reacting the formylated indole with chloroacetic acid under basic conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
(3-formyl-5-methoxy-1H-indol-1-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A natural plant hormone involved in the regulation of plant growth and development.
5-methoxyindole-3-acetic acid: A derivative with similar structural features but differing in the position of the methoxy group.
3-formylindole: A simpler derivative lacking the acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(3-formyl-5-methoxyindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-9-2-3-11-10(4-9)8(7-14)5-13(11)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWZDUJNNTMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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